Kinetic Profile Mimics Natural Substrate Maltose for α-Amylase
The catalytic efficiency (kcat/Km) of porcine pancreatic α-amylase for 4-Nitrophenyl α-D-maltopyranoside is quantitatively similar to that of the natural disaccharide substrate, maltose [1]. In contrast, the ortho-nitrophenyl analog exhibits kinetics that more closely resemble the trisaccharide maltotriose [1]. This indicates that the para-nitrophenyl substitution does not significantly perturb binding at the active site's -1 and +1 subsites compared to the natural substrate, whereas the ortho substitution introduces additional interactions that mimic an extra glucose residue [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | Close to that of maltose (kcat/Km = 2 M⁻¹·s⁻¹ for maltose) [1] |
| Comparator Or Baseline | Maltose (kcat/Km = 2 M⁻¹·s⁻¹) and ortho-nitrophenylmaltoside (behaves as maltotriose, which has higher efficiency) |
| Quantified Difference | Qualitative similarity, with the ortho analog showing distinct behavior |
| Conditions | Porcine pancreatic α-amylase, using p-nitrophenylated maltooligosaccharides [1] |
Why This Matters
This compound can serve as a reliable chromogenic proxy for maltose in α-amylase assays, providing a direct readout of enzyme activity without the need for coupled assays, unlike the ortho analog which reports on a different binding mode.
- [1] Prodanov, E., Seigner, C., & Marchis-Mouren, G. (1987). The determination of subsite binding energies of porcine pancreatic α-amylase by comparing hydrolytic activity towards substrates. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 913(2), 200-209. View Source
